4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenoxy)-
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Overview
Description
5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one: is a chemical compound with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol . It is known for its unique structure, which includes a chromenone core substituted with hydroxy and methoxyphenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxyphenolic precursors under controlled conditions. One common method includes the use of 5,7-dihydroxy-4H-chromen-4-one as a starting material, which is then reacted with 4-methoxyphenol in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one .
Chemical Reactions Analysis
Types of Reactions
5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium carbonate in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chroman-4-one
- 5,7-dihydroxy-6,8-dimethyl-3-(3’,4’-dihydroxybenzyl)chroman-4-one
Uniqueness
5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxyphenoxy groups makes it a versatile compound for various applications .
Properties
CAS No. |
61854-35-1 |
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Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-20-10-2-4-11(5-3-10)21-15-8-13(19)16-12(18)6-9(17)7-14(16)22-15/h2-8,17-18H,1H3 |
InChI Key |
WSSUZYJTLRZPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
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